molecular formula C9H9ClO4S B1452649 5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid CAS No. 313346-22-4

5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid

Cat. No.: B1452649
CAS No.: 313346-22-4
M. Wt: 248.68 g/mol
InChI Key: SVRYSPXVUGRRKE-UHFFFAOYSA-N
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Description

Chlorosulfonyl compounds are generally used as intermediates in organic synthesis . They often have a sulfonyl chloride group (-SO2Cl), which is highly reactive and can undergo various substitution reactions with nucleophilic reagents .


Synthesis Analysis

While the exact synthesis process for “5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid” is not available, chlorosulfonyl compounds are typically synthesized by treating the corresponding hydrocarbon with chlorosulfonic acid . The reaction of aromatic hydrocarbons with chlorosulfonic acid has been used to prepare various sulfonyl chlorides .


Chemical Reactions Analysis

Chlorosulfonyl compounds are known to be highly reactive and can undergo various substitution reactions with nucleophilic reagents . They can react with water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield the corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid plays a significant role in chemical synthesis, particularly in the formation of various compounds. For example, it reacts with isocyanates and isothiocyanates to yield substituted imidazolidinones, and with chlorosulfonyl isocyanate to form urea derivatives (Martín, 1991). Its ability to undergo cyanation with phenyl cyanate and cyanogene bromide further showcases its versatility in chemical reactions. The resulting products and their consecutive reactions have also been explored in this context.

Antimicrobial and Anti-HIV Activities

There is research indicating the potential biomedical applications of compounds derived from this compound. A study focusing on benzenesulfonamides bearing a 1,3,4-oxadiazole moiety, which were synthesized using chlorosulfonic acid (a related compound), revealed in vitro antimicrobial and anti-HIV activity. This suggests that derivatives of this compound could have significant applications in the development of new therapeutic agents (Iqbal et al., 2006).

Synthesis of Heterocyclic Compounds

The compound has also been utilized in the synthesis of heterocyclic compounds. For instance, it plays a role in the preparation of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, an α2-adrenergic agonist. This synthesis involves a complex process of bis-protection, regioselective lithiation, and a tandem addition-reduction reaction, demonstrating the compound's utility in creating pharmacologically relevant substances (Kudzma & Turnbull, 1991).

Applications in Organic Synthesis

Furthermore, this compound's derivatives have applications in organic synthesis. For instance, studies have shown the synthesis and transformations of 5-isoxazolylsulfonyl chlorides, which are promising reagents for constructing bioactive compounds. This highlights the compound's potential in the development of new chemicals with biological activity (Lebed' et al., 2017).

Safety and Hazards

Chlorosulfonyl compounds are generally considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures.

Future Directions

While specific future directions for “5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid” are not available, chlorosulfonyl compounds are of considerable importance because they are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives . They continue to be an area of interest in organic synthesis .

Properties

IUPAC Name

5-chlorosulfonyl-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-5-3-7(15(10,13)14)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRYSPXVUGRRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655428
Record name 5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313346-22-4
Record name 5-(Chlorosulfonyl)-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chlorosulfonyl)-2,3-dimethylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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